molecular formula C7H6Cl2N2 B1610985 1,4-Dichloro-6,7-dihydro-5H-cyclopenta[d]pyridazine CAS No. 91846-80-9

1,4-Dichloro-6,7-dihydro-5H-cyclopenta[d]pyridazine

Cat. No. B1610985
CAS RN: 91846-80-9
M. Wt: 189.04 g/mol
InChI Key: OCPOKZIBPKWKKF-UHFFFAOYSA-N
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Description

1,4-Dichloro-6,7-dihydro-5H-cyclopenta[d]pyridazine is a chemical compound with the molecular formula C7H6Cl2N21. It is a pale-yellow to yellow-brown solid at room temperature1.



Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of 1,4-Dichloro-6,7-dihydro-5H-cyclopenta[d]pyridazine. However, a related compound, 6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidines, has been synthesized starting from 1,3-diketones involving a Diaza–Wittig reaction as a key step2.



Molecular Structure Analysis

The InChI code for 1,4-Dichloro-6,7-dihydro-5H-cyclopenta[d]pyridazine is 1S/C7H6Cl2N2/c8-6-4-2-1-3-5(4)7(9)11-10-6/h1-3H21. The molecular weight of this compound is 189.041.



Chemical Reactions Analysis

I couldn’t find specific information on the chemical reactions involving 1,4-Dichloro-6,7-dihydro-5H-cyclopenta[d]pyridazine.



Physical And Chemical Properties Analysis

1,4-Dichloro-6,7-dihydro-5H-cyclopenta[d]pyridazine is a pale-yellow to yellow-brown solid at room temperature1. It has a purity of 95%1.


Scientific Research Applications

Crystal Structure and Conformation

Self-Assembly in Metal Complexes

  • Ligands based on 3,6-di(2-pyridyl)pyridazine structures, including derivatives of 1,4-Dichloro-6,7-dihydro-5H-cyclopenta[d]pyridazine, have been used to form complex metal structures like triple helicates and [2 × 2]-grids with zinc ions, showcasing their potential in creating sophisticated molecular architectures (Bodman & Fitchett, 2014).

Synthesis Methods and Applications

  • Various synthetic methods and applications for related pyridazine compounds have been explored, including cycloadditions and their use in creating complex structures, which could extend to the study of 1,4-Dichloro-6,7-dihydro-5H-cyclopenta[d]pyridazine (Hoogenboom, Moore, & Schubert, 2006).

Pharmaceutical and Antimicrobial Research

  • Compounds like 6,7-Dihydro-5H-cyclopenta[b] Pyridine, closely related to the chemical , have been used in pharmaceuticals, antimicrobial agents, and as intermediates in synthesizing plant protection agents, indicating a potential role for 1,4-Dichloro-6,7-dihydro-5H-cyclopenta[d]pyridazine in these fields (Chun, 2007).

Safety And Hazards

The safety information for 1,4-Dichloro-6,7-dihydro-5H-cyclopenta[d]pyridazine includes several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H320 (Causes eye irritation), and H335 (May cause respiratory irritation)1. Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing)1.


Future Directions

I couldn’t find specific information on the future directions of 1,4-Dichloro-6,7-dihydro-5H-cyclopenta[d]pyridazine.


Please note that while I strive to provide accurate and up-to-date information, it’s always a good idea to consult a professional or conduct further research for more detailed information.


properties

IUPAC Name

1,4-dichloro-6,7-dihydro-5H-cyclopenta[d]pyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6Cl2N2/c8-6-4-2-1-3-5(4)7(9)11-10-6/h1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCPOKZIBPKWKKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)C(=NN=C2Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20572431
Record name 1,4-Dichloro-6,7-dihydro-5H-cyclopenta[d]pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20572431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4-Dichloro-6,7-dihydro-5H-cyclopenta[d]pyridazine

CAS RN

91846-80-9
Record name 1,4-Dichloro-6,7-dihydro-5H-cyclopenta[d]pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20572431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,4-dichloro-5H,6H,7H-cyclopenta[d]pyridazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
SL WAGNER, WC MOBLEY, RE TANZI, G JOHNSON… - ic.gc.ca
Provided herein are compounds and methods for treating a disorder associated with aberrant A3 peptide levels, including Alzheimer's disease. Provided herein are compositions and …
Number of citations: 2 www.ic.gc.ca

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